molecular formula C18H21N3O B14411511 N,N-Diethyl-2-{[4-(phenylethynyl)pyrimidin-2-yl]oxy}ethan-1-amine CAS No. 87148-59-2

N,N-Diethyl-2-{[4-(phenylethynyl)pyrimidin-2-yl]oxy}ethan-1-amine

Cat. No.: B14411511
CAS No.: 87148-59-2
M. Wt: 295.4 g/mol
InChI Key: ZEHKPJMEUCLPGX-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-{[4-(phenylethynyl)pyrimidin-2-yl]oxy}ethan-1-amine is a pyrimidine-based compound characterized by a phenylethynyl group at the 4-position of the pyrimidine ring and an N,N-diethyl-substituted ethanamine chain linked via an ether oxygen at the 2-position. Its design combines aromaticity (pyrimidine and phenylethynyl) with a flexible amine side chain, which may enhance binding affinity and metabolic stability compared to simpler analogs .

Properties

CAS No.

87148-59-2

Molecular Formula

C18H21N3O

Molecular Weight

295.4 g/mol

IUPAC Name

N,N-diethyl-2-[4-(2-phenylethynyl)pyrimidin-2-yl]oxyethanamine

InChI

InChI=1S/C18H21N3O/c1-3-21(4-2)14-15-22-18-19-13-12-17(20-18)11-10-16-8-6-5-7-9-16/h5-9,12-13H,3-4,14-15H2,1-2H3

InChI Key

ZEHKPJMEUCLPGX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=NC=CC(=N1)C#CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2-{[4-(phenylethynyl)pyrimidin-2-yl]oxy}ethan-1-amine typically involves multiple steps. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the phenylethynyl group through a Sonogashira coupling reaction. The final step involves the attachment of the ethoxy group and the diethylamine moiety.

    Preparation of Pyrimidine Core: The pyrimidine core can be synthesized using a condensation reaction between appropriate aldehydes and amidines.

    Sonogashira Coupling: The phenylethynyl group is introduced using a palladium-catalyzed Sonogashira coupling reaction between a halogenated pyrimidine and phenylacetylene.

    Attachment of Ethoxy Group and Diethylamine: The ethoxy group is introduced through an etherification reaction, followed by the attachment of the diethylamine moiety using standard amine alkylation techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the Sonogashira coupling and automated systems for the purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2-{[4-(phenylethynyl)pyrimidin-2-yl]oxy}ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and ethoxy groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with simplified structures.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N,N-Diethyl-2-{[4-(phenylethynyl)pyrimidin-2-yl]oxy}ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-{[4-(phenylethynyl)pyrimidin-2-yl]oxy}ethan-1-amine involves its interaction with specific molecular targets. The phenylethynyl group may facilitate binding to hydrophobic pockets in proteins, while the pyrimidine ring can interact with nucleic acids or enzymes. The diethylamine moiety may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Table 1: Key Structural Features of Pyrimidine-Based Analogs

Compound Name Substituents at Pyrimidine 4-Position Ethanamine Chain Modifications Key Structural Differences
Target Compound Phenylethynyl N,N-Diethyl Reference structure
(E)-N,N-Diethyl-2-(4-(2-(naphthalen-1-yl)vinyl)phenoxy)ethan-1-amine (69) Naphthylvinyl N,N-Diethyl Naphthylvinyl vs. phenylethynyl; absence of pyrimidine core
iCARM1 Furan-3-yl, p-tolyl N,N-Dimethyl, piperazine linkage Piperazine spacer; dimethyl vs. diethyl
N1-(4-arylpyrimidin-2-yl)benzene-1,4-diamines Aryl groups Diamine linkage Lack of ethanamine chain; aromatic diamine instead
  • Phenylethynyl vs. In contrast, the naphthylvinyl group in Compound 69 offers bulkier aromaticity, which may reduce solubility but improve lipophilicity .
  • Diethyl vs.

Pharmacological and Physicochemical Properties

Binding Affinity and Selectivity

  • Pyrimidine-Piperazine Hybrids (e.g., iCARM1): These compounds exhibit nanomolar potency as CARM1 inhibitors due to the piperazine spacer’s flexibility and hydrogen-bonding capability. The target compound’s ether-linked ethanamine chain may reduce conformational flexibility, possibly lowering enzyme affinity but improving selectivity .
  • Benzimidazole Analogs (e.g., Isotonitazene): While isotonitazene’s benzimidazole core targets opioid receptors, its N,N-diethyl ethanamine chain shares structural similarity with the target compound.

Solubility and Bioavailability

  • Compound 69 : Synthesized as a yellow oil (82% yield), its lipophilic nature aligns with low aqueous solubility. The target compound’s pyrimidine core and polar ether linkage likely improve solubility, though the phenylethynyl group may counterbalance this effect .
  • iCARM1 : Incorporation of a polar piperazine ring enhances water solubility, whereas the target compound relies on its pyrimidine’s inherent polarity. This difference may influence oral bioavailability .

Structure-Activity Relationship (SAR) Insights

Ethanamine Chain Substitution :

  • Diethyl groups enhance lipophilicity and metabolic stability compared to dimethyl or unsubstituted amines, as seen in isotonitazene’s pharmacokinetic profile .

Pyrimidine 4-Position Modifications :

  • Phenylethynyl groups improve π-π stacking with aromatic residues in target proteins, whereas bulkier groups (e.g., naphthylvinyl) may hinder binding in sterically restricted active sites .

Linker Flexibility :

  • Ether linkages (target compound) vs. piperazine spacers (iCARM1) affect conformational freedom, with rigid linkers favoring entropy-driven binding .

Biological Activity

N,N-Diethyl-2-{[4-(phenylethynyl)pyrimidin-2-yl]oxy}ethan-1-amine is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound belongs to the class of amines and features a pyrimidine ring substituted with a phenylethynyl group, along with an ethoxy group attached to an amine. Its molecular formula is C18H21N3OC_{18}H_{21}N_{3}O with a molecular weight of approximately 295.38 g/mol . The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Protein Binding : The phenylethynyl group may facilitate binding to hydrophobic pockets in proteins, enhancing its affinity for specific targets.
  • Nucleic Acid Interaction : The pyrimidine ring may interact with nucleic acids or enzymes, influencing cellular processes.
  • Solubility and Bioavailability : The diethylamine moiety improves the compound's solubility, potentially increasing its bioavailability in biological systems.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. For instance, in vitro assays have demonstrated cytotoxic effects against various cancer cell lines, suggesting that it may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Cell LineIC50 (µM)Reference
MDA-MB-23112.5
SUIT-215.0
HT-2910.0

In these studies, the compound was found to be more potent than traditional chemotherapeutic agents like cisplatin against certain cancer types, indicating its potential as a novel anticancer agent.

Antimicrobial Activity

Additionally, this compound has been investigated for antimicrobial properties. Preliminary results suggest effectiveness against a range of bacterial strains, although further studies are required to elucidate the specific mechanisms involved.

Case Studies and Research Findings

  • Cytotoxic Activity Studies : A series of compounds structurally related to this compound were synthesized and evaluated for their cytotoxic activity against cancer cell lines using MTT assays. Compounds exhibited varying degrees of potency, with some derivatives showing enhanced activity compared to the parent compound .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that compounds similar to this compound induce apoptosis in cancer cells through caspase activation and modulation of cell cycle regulators .

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